molecular formula C29H29F4NO2 B611242 6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid

6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid

Cat. No.: B611242
M. Wt: 499.5 g/mol
InChI Key: ONYWALXTZFPKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

TC-E 5006 plays a crucial role in biochemical reactions by modulating γ-secretase activity. γ-secretase is an enzyme complex responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides. TC-E 5006 specifically reduces the levels of Aβ42, a form of amyloid-beta that is particularly prone to aggregation and is associated with the pathogenesis of Alzheimer’s disease . The compound interacts with the γ-secretase complex, altering its activity to favor the production of shorter, less aggregation-prone amyloid-beta peptides .

Cellular Effects

TC-E 5006 exerts significant effects on various cell types and cellular processes. In neuronal cells, the compound reduces the production of Aβ42, thereby potentially mitigating the toxic effects associated with amyloid-beta aggregation . This reduction in Aβ42 levels can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the modulation of γ-secretase activity by TC-E 5006 can lead to changes in the Notch signaling pathway, which is crucial for cell differentiation and development .

Molecular Mechanism

The molecular mechanism of TC-E 5006 involves its interaction with the γ-secretase complex. By binding to this enzyme complex, TC-E 5006 alters its conformation and activity, leading to a preferential reduction in the production of Aβ42 . This modulation does not completely inhibit γ-secretase activity but rather shifts its activity towards producing shorter amyloid-beta peptides. Additionally, TC-E 5006 may influence other signaling pathways, such as the Notch pathway, by altering the cleavage of Notch receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TC-E 5006 have been observed to change over time. The compound is stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to TC-E 5006 can lead to sustained reductions in Aβ42 levels, with minimal adverse effects on cellular function . The stability and efficacy of TC-E 5006 can be influenced by factors such as temperature and solvent conditions .

Dosage Effects in Animal Models

The effects of TC-E 5006 vary with different dosages in animal models. At lower doses, the compound effectively reduces Aβ42 levels without significant toxicity . At higher doses, TC-E 5006 can exhibit toxic effects, including potential impacts on liver function and overall metabolism . Threshold effects have been observed, where a certain dosage is required to achieve a significant reduction in Aβ42 levels .

Metabolic Pathways

TC-E 5006 is involved in metabolic pathways related to its modulation of γ-secretase activity. The compound interacts with enzymes and cofactors involved in the cleavage of amyloid precursor protein (APP), leading to altered production of amyloid-beta peptides . Additionally, TC-E 5006 may influence metabolic flux and metabolite levels by modulating the activity of γ-secretase and other related enzymes .

Transport and Distribution

Within cells and tissues, TC-E 5006 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation can be influenced by its binding to γ-secretase and other cellular components . This distribution is crucial for its efficacy in reducing Aβ42 levels and modulating γ-secretase activity .

Subcellular Localization

The subcellular localization of TC-E 5006 is primarily associated with the γ-secretase complex, which is found in various cellular compartments, including the endoplasmic reticulum and Golgi apparatus . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to γ-secretase to exert its modulatory effects . Post-translational modifications and targeting signals may also play a role in directing TC-E 5006 to specific subcellular compartments .

Preparation Methods

The synthesis of TC-E 5006 involves several steps, starting with the preparation of the core biphenyl structure. The synthetic route typically includes the following steps:

Industrial production methods for TC-E 5006 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

TC-E 5006 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

TC-E 5006 has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of gamma-secretase modulation.

    Biology: Investigated for its role in reducing amyloid beta 42 levels, which is significant in Alzheimer’s disease research.

    Medicine: Potential therapeutic applications in treating neurodegenerative diseases.

    Industry: Utilized in the development of new pharmaceuticals targeting gamma-secretase.

Comparison with Similar Compounds

TC-E 5006 is unique among gamma-secretase modulators due to its specific chemical structure and high efficacy in reducing amyloid beta 42 levels. Similar compounds include:

TC-E 5006 stands out due to its specific interaction with the gamma-secretase complex and its high potency in reducing amyloid beta 42 levels.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F4NO2/c1-18-13-15-34(16-14-18)27(21-5-10-24(30)11-6-21)25-12-7-22(19(2)28(35)36)17-26(25)20-3-8-23(9-4-20)29(31,32)33/h3-12,17-19,27H,13-16H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYWALXTZFPKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C=C(C=C3)C(C)C(=O)O)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid
Reactant of Route 2
6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid
Reactant of Route 3
6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid
Reactant of Route 4
6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid
Reactant of Route 5
6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid
Reactant of Route 6
6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid

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